3-(Oxolan-3-ylmethoxy)azetidine
Description
General Significance of Azetidine (B1206935) and Oxolane Scaffolds in Advanced Organic Synthesis
Azetidines, four-membered nitrogen-containing heterocycles, are of significant interest in organic synthesis and medicinal chemistry. rsc.orgrsc.org Their importance stems from a considerable ring strain of approximately 25.4 kcal/mol, which makes them more reactive than their five-membered pyrrolidine (B122466) counterparts (5.4 kcal/mol) but more stable and easier to handle than the highly strained three-membered aziridines (27.7 kcal/mol). rsc.org This unique reactivity allows for controlled ring-opening reactions, making azetidines versatile building blocks for constructing more complex molecular architectures. rsc.orgnih.gov The incorporation of the polar, non-planar azetidine motif can also improve the physicochemical properties of drug molecules, such as metabolic stability and pharmacokinetic profiles. nih.govchemrxiv.org
Similarly, oxolane, also known as tetrahydrofuran (B95107) (THF), is a five-membered saturated oxygen-containing heterocycle. While less strained than azetidine, the oxolane scaffold is a prevalent structural unit in numerous natural products and biologically active compounds. It often serves as a key synthetic intermediate and a stable, polar component in molecular design. wikipedia.org The combination of azetidine and oxolane scaffolds, as seen in 3-(Oxolan-3-ylmethoxy)azetidine, brings together the unique reactivity of the strained four-membered ring with the established structural and solubility properties of the five-membered ether, offering a unique motif for chemical exploration. nih.govnih.gov
Historical Context and Evolution of Azetidine Chemistry
The history of heterocyclic chemistry dates back to the 19th century, running parallel to the broader development of organic chemistry. wikipedia.org While the synthesis of compounds like furfural (B47365) (a furan (B31954) derivative) was recorded as early as 1832, the specific chemistry of azetidines took longer to develop. wikipedia.org A significant milestone in the history of four-membered nitrogen heterocycles was the discovery of the azetidin-2-one (B1220530) (or β-lactam) ring structure within penicillin by Alexander Fleming. jmchemsci.com This discovery in the early 20th century spurred immense interest in the synthesis and chemical modification of β-lactams and, by extension, other azetidine derivatives. jmchemsci.com
Early synthetic methods for the azetidine ring were often challenging. However, significant progress has been made over the years. Modern methods for azetidine synthesis are diverse and include the reduction of β-lactams, intramolecular cyclization reactions, nih.govwikipedia.org ring-opening of highly strained azabicyclobutanes, and various cycloaddition reactions, such as the aza-Paternò–Büchi reaction. nih.gov Recent advances have focused on developing stereoselective and regioselective methods to produce highly functionalized azetidines, showcasing the evolution from fundamental discovery to sophisticated synthetic control. rsc.orgwikipedia.org
Structural Overview of this compound within Heterocyclic Frameworks
This compound is a heterocyclic compound that incorporates both an azetidine and an oxolane (tetrahydrofuran) ring system. guidechem.com The structure consists of an azetidine ring substituted at the 3-position with a methoxy (B1213986) group, which in turn is connected to the 3-position of an oxolane ring. This linkage creates a molecule with distinct structural features contributed by each heterocyclic component.
The azetidine portion is a saturated, four-membered ring containing one nitrogen and three carbon atoms. wikipedia.org The oxolane moiety is a saturated five-membered ring containing one oxygen atom and four carbon atoms. wikipedia.org The ether linkage between these two rings provides a degree of conformational flexibility. The presence of the basic nitrogen atom in the azetidine ring and the oxygen atom in the oxolane ring introduces polar characteristics to the molecule. rsc.orgrsc.org
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 928064-76-0 | guidechem.comchemsrc.com |
| Molecular Formula | C8H15NO2 | guidechem.comchemsrc.com |
| Molecular Weight | 157.21 g/mol | guidechem.comchemsrc.com |
| Synonyms | 3-[(Oxolan-3-yl)methoxy]azetidine, 3-[(Tetrahydro-3-furanyl)methoxy]azetidine | guidechem.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Azetidine |
| Oxolane |
| Pyrrolidine |
| Aziridine (B145994) |
| Tetrahydrofuran |
| Furfural |
| Azetidin-2-one |
| β-lactam |
| Penicillin |
Classical Approaches to Azetidine Ring Formation
The construction of the strained azetidine ring is principally achieved through two classical strategies: the formation of a C-N bond to close a pre-existing carbon chain (intramolecular cyclization) or the concerted or stepwise formation of two new bonds between two separate molecules (intermolecular cycloaddition).
Intramolecular Cyclization Reactions
Intramolecular cyclization is a foundational strategy for azetidine synthesis, typically involving the formation of a C-N bond from a suitable acyclic precursor. This approach benefits from the proximity of the reacting functional groups, which can facilitate the otherwise challenging ring closure.
One of the most common and direct methods for constructing the azetidine ring is through intramolecular nucleophilic substitution. acs.org This process involves an amine nitrogen attacking an electrophilic carbon center within the same molecule, displacing a leaving group to form the cyclic structure.
The success of this reaction is often hampered by a competing elimination reaction, which is favored by the strain of the forming four-membered ring. acs.org The choice of starting materials, such as γ-haloamines or derivatives of 3-amino-1-propanol, is crucial. For instance, the cyclization of γ-haloamines, where the halogen acts as the leaving group, is a well-established route. acs.org Similarly, amino alcohols can be converted into azetidines by first transforming the hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate) or a triflate. acs.orgnih.gov A straightforward synthesis of various 1,3-disubstituted azetidines has been achieved by alkylating primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org
Another approach involves the ring-opening of epoxides. Lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines with high efficiency. nih.gov This method is notable for its tolerance of various functional groups. nih.gov
| Precursor Type | Leaving Group | Conditions/Catalyst | Outcome | Reference(s) |
| γ-Haloamines | Halogen (e.g., Br, Cl) | Base | Azetidine ring formation | acs.org |
| Amino Alcohols | Sulfonate Esters (OMs, OTs), Triflates | Base, Activation of OH | Functionalized azetidines | acs.orgnih.govorganic-chemistry.org |
| cis-3,4-Epoxy Amines | Epoxide ring | La(OTf)₃ | Functionalized azetidines | nih.gov |
The reductive cyclization of β-haloalkylimines offers an alternative pathway to azetidines. In this method, the imine functionality is reduced in situ, generating a secondary amine that is poised for intramolecular cyclization. The nucleophilic amine attacks the carbon bearing the halogen, displacing it to form the azetidine ring. magtech.com.cn This method can be efficient, as demonstrated by the direct formation of an azetidine from the reduction of imine 20, where the resulting secondary amine is sufficiently nucleophilic to displace the leaving group without the need for an additional base. acs.org The absence of a strong base can be advantageous in preventing side reactions, such as elimination or the formation of cyclopropane (B1198618) byproducts. acs.org
Intermolecular Cycloaddition Reactions
Intermolecular cycloadditions, particularly [2+2] reactions, provide a powerful and convergent route to construct the azetidine core by forming two new bonds in a single step. These methods are highly valued for their potential to rapidly build molecular complexity.
The [2+2] photocycloaddition between an imine and an alkene, known as the aza-Paternò-Büchi reaction, is a direct and efficient method for synthesizing functionalized azetidines. rsc.orgrsc.org This reaction typically proceeds through the photoexcitation of the imine, which then reacts with the alkene. rsc.org However, the reaction has faced challenges, including competing E/Z isomerization of the imine upon excitation. rsc.org To overcome this, many successful examples have utilized cyclic imines or imine equivalents to prevent this undesired relaxation pathway. rsc.orgnih.gov
Recent advancements have expanded the scope of this reaction. Copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have been developed, offering a pathway to a variety of substituted azetidines. nih.gov Furthermore, visible-light-mediated aza-Paternò-Büchi reactions using triplet energy transfer have been successful for both intramolecular and intermolecular cycloadditions involving acyclic oximes and alkenes. nih.govspringernature.com These methods represent a significant step forward, as they allow for the use of a broader range of substrates under milder conditions. springernature.com
The reaction can proceed with high regio- and stereoselectivity, often rationalized by the formation of a singlet state exciplex, which dictates the stereochemical outcome. rsc.orgrsc.org
| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference(s) |
| Aza-Paternò-Büchi | Imine + Alkene | UV light (photochemical) | Direct azetidine synthesis; can be highly stereoselective. | rsc.orgrsc.orgrsc.org |
| Copper-Catalyzed Photocycloaddition | Non-conjugated Imine + Alkene | Copper(I) catalyst, light | Expands substrate scope to non-conjugated systems. | nih.gov |
| Visible-Light-Mediated Photocycloaddition | Oxime/Imine equivalent + Alkene | Photosensitizer, visible light | Milder conditions; applicable to acyclic imine equivalents. | nih.govspringernature.com |
The amine-catalyzed [2+2] cycloaddition of allenoates and imines represents another strategy for the synthesis of azetidine rings. This method is part of a broader class of reactions for constructing four-membered heterocycles. magtech.com.cn While the search results highlight this as a known category for azetidine synthesis, detailed findings on this specific methodology were not prevalent in the provided sources. However, related cycloadditions, such as the reaction of alkynyl ketones with N-tosylimines catalyzed by DMAP, have been shown to produce completely substituted azetidines, demonstrating the utility of cycloaddition strategies beyond photochemical methods. organic-chemistry.org
Copper-Catalyzed Enantioselective [3+1]-Cycloaddition
A notable advance in azetidine synthesis is the development of copper-catalyzed [3+1] cycloaddition reactions. One such method involves a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. the-innovation.orgnih.gov This reaction can proceed in a two- or three-component fashion, offering an efficient route to construct the azetidine scaffold. nih.gov The process is initiated by the generation of α-aminoalkyl radicals under photoredox conditions, which are then captured by alkynes to form vinyl radicals. These intermediates subsequently undergo a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to yield the azetidine ring. nih.govresearchgate.net
This methodology is significant as it allows for the creation of azetidine scaffolds with vicinal tertiary-quaternary and even quaternary-quaternary centers. nih.gov Density functional theory (DFT) calculations have suggested that a tertiary radical intermediate is crucial for the success of the cyclization. nih.gov The use of a copper catalyst is advantageous due to its low cost and the operational simplicity of the reaction. researchgate.net
Another copper-catalyzed approach involves a photoinduced 4-exo-dig radical cyclization of ynamides. nature.comnih.gov This method provides a general route to versatile azetidines with full control over the regioselectivity, proceeding through a unique anti-Baldwin radical pathway. nih.gov The combination of a copper photocatalyst, such as [Cu(bcp)DPEphos]PF6, and a sacrificial reductant under visible-light irradiation has proven effective for this transformation. nature.com
Contemporary Synthetic Advances in Azetidine Chemistry
Recent years have seen a surge in the development of novel and efficient methods for azetidine synthesis, driven by their increasing importance in medicinal chemistry. chemrxiv.orgrsc.org These contemporary strategies often leverage concepts like strain-release, C-H activation, and various metal-catalyzed transformations to access densely functionalized azetidine cores.
Strain-Release Strategies (e.g., from Azabicyclo[1.1.0]butanes (ABB), Aziridines)
Strain-release strategies have emerged as a powerful tool for the synthesis of complex molecular architectures, including azetidines. chemrxiv.org One of the most prominent precursors for this approach is 1-azabicyclo[1.1.0]butane (ABB), a highly strained molecule with approximately 25.4 kcal/mol of ring strain. rsc.org The inherent strain in ABB provides a strong thermodynamic driving force for ring-opening reactions, enabling the formation of functionalized azetidines. bris.ac.ukacs.org
Several methods have been developed that utilize the strain-release of ABBs. For instance, a mild, visible-light-driven method allows for the synthesis of densely functionalized azetidines through a radical strain-release (RSR) photocatalysis process. chemrxiv.orgunipd.it In this approach, an organic photosensitizer mediates an energy-transfer process with various sulfonylimine precursors, generating radical intermediates that are intercepted by the ABB to form azetidines in high yields. chemrxiv.org Another strategy involves the dual copper/photoredox-catalyzed multicomponent allylation of ABBs, which enables the synthesis of C3 quaternary center-containing azetidines via a radical-relay mechanism. rsc.org Furthermore, the generation of azabicyclo[1.1.0]butyl lithium and its subsequent reaction with boronic esters leads to a 1,2-migration and cleavage of the central C-N bond, providing a modular route to azetidinyl boronic esters. acs.org
Ring expansion of aziridines represents another important strain-release strategy for azetidine synthesis. nih.govchemrxiv.orgacs.orgacs.org A biocatalytic one-carbon ring expansion of aziridines to azetidines has been achieved using an engineered 'carbene transferase' enzyme. nih.govchemrxiv.orgacs.orgacs.org This enzyme, a variant of cytochrome P450BM3, catalyzes a highly enantioselective nih.govnih.gov-Stevens rearrangement, overriding the competing cheletropic extrusion of olefins. nih.govacs.orgacs.org This method is particularly noteworthy for its exceptional stereocontrol. chemrxiv.orgacs.org Rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones has also been developed for the synthesis of 2-vinyl azetidines. thieme-connect.com
| Precursor | Reagents/Conditions | Product | Reference(s) |
| Azabicyclo[1.1.0]butane (ABB) | Organic photosensitizer, sulfonylimines, visible light | Densely functionalized azetidines | chemrxiv.org, unipd.it |
| Azabicyclo[1.1.0]butane (ABB) | Dual copper/photoredox catalyst, allylating agent | C3-quaternary azetidines | rsc.org |
| Azabicyclo[1.1.0]butane (ABB) | Boronic esters, acetic acid | Azetidinyl boronic esters | acs.org |
| Aziridines | Engineered cytochrome P450, diazo compounds | Chiral azetidines | nih.gov, chemrxiv.org, acs.org, acs.org |
| Aziridines | Rhodium catalyst, vinyl-N-triftosylhydrazones | 2-Vinyl azetidines | thieme-connect.com |
C-H Activation and Functionalization Methods (e.g., Palladium-Catalyzed C(sp³)–H Amination)
C-H activation has become a cornerstone of modern organic synthesis, and its application to the formation of azetidine rings has been particularly impactful. organic-chemistry.orgacs.orgnih.gov Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of picolinamide (B142947) (PA)-protected amine substrates provides an efficient route to azetidines. organic-chemistry.orgacs.orgnih.gov This method is characterized by its use of low catalyst loading, inexpensive reagents, and convenient operating conditions. organic-chemistry.orgacs.org
The transformation is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle, leading to the formation of azetidines with high diastereoselectivity. organic-chemistry.org Deuteration studies have revealed that primary γ-C–H bonds are the most reactive in this process. organic-chemistry.org This strategy has also been extended to the synthesis of polycyclic azetidines from aliphatic amines, demonstrating its broad substrate scope. acs.orgfigshare.com The picolinamide directing group plays a crucial role in facilitating the C-H activation step.
| Catalyst | Substrate | Key Features | Reference(s) |
| Palladium | Picolinamide (PA) protected amines | Low catalyst loading, inexpensive reagents, predictable selectivity | organic-chemistry.org, acs.org, nih.gov |
| Palladium | Aliphatic amines | Synthesis of polycyclic azetidines | acs.org, figshare.com |
Metal-Catalyzed Transformations (e.g., La(OTf)₃-catalyzed aminolysis of epoxy amines, Copper-catalyzed photoinduced cyclization, Rhodium-catalyzed reactions)
A variety of metal-catalyzed transformations have been developed for the synthesis of azetidines, offering diverse and efficient routes to this important heterocyclic system.
Lanthanum(III) Triflate (La(OTf)₃)-Catalyzed Aminolysis of Epoxy Amines: Lanthanum(III) triflate has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. nih.govdntb.gov.uanih.govelsevierpure.comfrontiersin.org This reaction proceeds in high yields and tolerates a range of functional groups, including those that are acid-sensitive or Lewis basic. nih.govdntb.gov.uanih.govfrontiersin.org Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate and/or product influences the regioselectivity of the aminolysis, favoring the formation of the azetidine ring from the cis-epoxy amine isomer. nih.gov
Copper-Catalyzed Photoinduced Cyclization: As mentioned previously (Section 2.1.2.3), copper-catalyzed photoinduced cyclizations are a powerful tool for azetidine synthesis. the-innovation.orgnih.govnature.comnih.gov These reactions often involve radical intermediates and can be used to construct highly substituted azetidine rings from readily available starting materials like aliphatic amines and alkynes or ynamides. the-innovation.orgnih.govnih.gov
Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in several strategies for azetidine synthesis and modification. One notable example is the rhodium-catalyzed, three-component reaction between azetidine-2,3-diones, ethyl diazoacetate, and alcohols to produce 3-substituted-3-hydroxy-β-lactams with two new adjacent stereogenic centers. acs.org While this reaction produces a β-lactam, it highlights the utility of rhodium in functionalizing azetidine-related structures. Additionally, rhodium catalysis has been used for the one-carbon ring expansion of aziridines to synthesize 2-vinyl azetidines, as detailed in Section 2.2.1. thieme-connect.com More recently, a rhodium-catalyzed ring expansion of 2-(azetidin-3-ylidene) acetates with aryl boronic acids has been developed to synthesize 4-aryl-4,5-dihydropyrrole-3-carboxylates via a domino conjugate addition/N-directed α-C(sp³)–H activation process. acs.org
| Metal Catalyst | Reaction Type | Substrates | Product | Reference(s) |
| La(OTf)₃ | Intramolecular aminolysis | cis-3,4-Epoxy amines | Azetidines | nih.gov, dntb.gov.ua, nih.gov, elsevierpure.com, frontiersin.org |
| Copper | Photoinduced radical cyclization | Aliphatic amines and alkynes/ynamides | Functionalized azetidines | nature.com, the-innovation.org, nih.gov, nih.gov |
| Rhodium | Three-component reaction | Azetidine-2,3-diones, ethyl diazoacetate, alcohols | 3-Hydroxy-β-lactams | acs.org |
| Rhodium | Ring expansion | Aziridines, vinyl-N-triftosylhydrazones | 2-Vinyl azetidines | thieme-connect.com |
| Rhodium | Ring expansion | 2-(Azetidin-3-ylidene) acetates, aryl boronic acids | 4-Aryl-4,5-dihydropyrrole-3-carboxylates | acs.org |
Reductive Transformations (e.g., Reduction of Azetidin-2-ones/β-Lactams)
The reduction of azetidin-2-ones, commonly known as β-lactams, is one of the most widely used and classical methods for the synthesis of azetidines. acs.orgpublish.csiro.aursc.org This is largely due to the ready availability of β-lactams and the generally facile nature of the reduction process. acs.org The stereochemistry of the substituents on the β-lactam ring is typically retained during the reduction. acs.orgpublish.csiro.au
A variety of reducing agents have been employed for this transformation, with the choice of reagent often influencing the yield and the formation of byproducts.
Diborane (B8814927) and Alane: Diborane (B₂H₆) in tetrahydrofuran (THF) and alane (AlH₃) in ether are effective reagents for the reduction of N-substituted azetidin-2-ones to the corresponding azetidines. publish.csiro.au Alane reductions are often cleaner, as diborane reductions can sometimes lead to the formation of 3-aminopropanol derivatives as byproducts due to reductive ring cleavage. publish.csiro.au
Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is another common reducing agent for β-lactams. acs.org However, its reactivity can be less predictable, as it can lead to either the desired azetidine via reduction of the carbonyl group or to γ-amino alcohols through 1,2-fission of the β-lactam ring. acs.org The outcome is often dependent on the substituent on the nitrogen atom of the β-lactam. acs.org
Hydroalanes: Hydroalanes, such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂), have been identified as specific and efficient reagents for the chemoselective reduction of β-lactams to azetidines. nih.govacs.org These reagents were pioneered by Ojima and coworkers and have been applied to a wide variety of substrates. acs.org However, the presence of Lewis acidic alanes can sometimes cause ring-opening of the strained azetidine ring, particularly with electron-rich substituents. acs.orgrsc.org
Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride has also been utilized for the diastereoselective reduction of C-3 functionalized azetidin-2-ones to afford trans-azetidines. rsc.org
| Reducing Agent | Substrate | Key Features/Observations | Reference(s) |
| Diborane (B₂H₆) | N-substituted azetidin-2-ones | Can produce 3-aminopropanol byproducts. | publish.csiro.au |
| Alane (AlH₃) | N-substituted azetidin-2-ones | Generally clean reduction to azetidines. | publish.csiro.au |
| Lithium Aluminum Hydride (LiAlH₄) | Azetidin-2-ones | Can lead to ring fission products (γ-amino alcohols). | acs.org, acs.org |
| Hydroalanes (AlH₂Cl, AlHCl₂) | Azetidin-2-ones | Highly chemoselective for azetidine formation. | acs.org, nih.gov, acs.org |
| Sodium Borohydride (NaBH₄) | C-3 functionalized azetidin-2-ones | Diastereoselective reduction to trans-azetidines. | rsc.org |
Ring Contraction and Expansion Rearrangements from Other Heterocycles (e.g., Pyrrolidinones, Aziridines)
The rearrangement of other heterocyclic systems provides alternative synthetic entries to the azetidine core. These methods often involve either the contraction of a five-membered ring or the expansion of a three-membered ring.
Ring Contraction of Pyrrolidinones: A notable example of ring contraction is the conversion of α-bromo N-sulfonylpyrrolidinones into α-carbonylated N-sulfonylazetidines. acs.orgorganic-chemistry.org This transformation proceeds via a one-pot nucleophilic addition-ring contraction mechanism. In the presence of a base like potassium carbonate, various nucleophiles such as alcohols, phenols, or anilines can be incorporated into the final azetidine product. acs.org The reaction is thought to involve the opening of the α-bromo pyrrolidinone by the nucleophile, followed by an intramolecular Sₙ2 reaction where the resulting γ-amide anion displaces the α-bromide to form the azetidine ring. acs.org
Ring Expansion of Aziridines: The ring expansion of aziridines to azetidines is a well-established strategy, often driven by the release of ring strain. As detailed in Section 2.2.1, this can be achieved through various catalytic methods. Biocatalytic approaches using engineered enzymes have enabled the enantioselective one-carbon ring expansion of aziridines via a nih.govnih.gov-Stevens rearrangement. nih.govchemrxiv.orgacs.orgacs.org This method provides excellent stereocontrol and is a powerful tool for the synthesis of chiral azetidines. nih.govchemrxiv.orgacs.org Additionally, rhodium-catalyzed reactions of aziridines with vinyl-N-triftosylhydrazones can be used to synthesize 2-vinyl azetidines through a one-carbon ring expansion. thieme-connect.com
| Starting Heterocycle | Reaction Type | Key Reagents/Catalysts | Product | Reference(s) |
| α-Bromo N-sulfonylpyrrolidinones | Nucleophilic addition-ring contraction | Potassium carbonate, various nucleophiles | α-Carbonylated N-sulfonylazetidines | acs.org, organic-chemistry.org |
| Aziridines | Biocatalytic one-carbon ring expansion | Engineered cytochrome P450 | Chiral azetidines | nih.gov, chemrxiv.org, acs.org, acs.org |
| Aziridines | Rhodium-catalyzed one-carbon ring expansion | Rhodium catalyst, vinyl-N-triftosylhydrazones | 2-Vinyl azetidines | thieme-connect.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
928064-76-0 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(oxolan-3-ylmethoxy)azetidine |
InChI |
InChI=1S/C8H15NO2/c1-2-10-5-7(1)6-11-8-3-9-4-8/h7-9H,1-6H2 |
InChI Key |
MXSHDIHAPJDSPI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COC2CNC2 |
Origin of Product |
United States |
Synthetic Strategies for Oxolane Tetrahydrofuran Derivatives
Overview of Established Oxolane Ring Construction Methods
The synthesis of the tetrahydrofuran (B95107) ring is well-established in organic chemistry, with several key strategies being widely employed. These methods often involve the formation of a carbon-oxygen bond through intramolecular cyclization.
One of the most common approaches is the acid-catalyzed dehydration of 1,4-diols. chemicalbook.com This reaction proceeds by protonation of one hydroxyl group, which then departs as water, allowing the remaining hydroxyl group to attack the resulting carbocation, forming the cyclic ether. Another fundamental method is the intramolecular Williamson ether synthesis, which involves the SN2 reaction of a halo-alcohol. nih.gov
More advanced and versatile methods include:
Intramolecular Additions to Epoxides : The ring-opening of an epoxide by a tethered alcohol nucleophile is a powerful method, often used in the synthesis of complex molecules. nih.gov
Cycloetherification : Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond in a single step. organic-chemistry.org Similarly, cinchona-alkaloid-thiourea-based organocatalysts can effect the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones. organic-chemistry.org
[3+2] Cycloaddition Reactions : Rhodium-catalyzed reactions involving diazo compounds and aldehydes or activated alkenes provide another route to highly functionalized tetrahydrofurans. nih.gov
Oxidative Cyclization : The cyclization of 1,5-dienes using stoichiometric oxidants like KMnO₄ or OsO₄ can produce hydroxylated tetrahydrofuran derivatives, with catalytic versions of these reactions being a more recent development. nih.gov
Ring Expansion : A convenient synthesis of optically active tetrahydrofurans can be achieved through the ring expansion of 2-substituted oxetanes using dimethylsulfoxonium methylide. chemicalbook.com Photochemical methods can also be used for the ring expansion of oxetanes to yield tetrahydrofuran derivatives. rsc.org
Table 1: Selected Methods for Oxolane Ring Construction
| Method | Reactant Type | Catalyst/Reagent | Description |
|---|---|---|---|
| Dehydration | 1,4-Diol | Acid (e.g., H₂SO₄) | Acid-catalyzed intramolecular cyclization via a carbocation intermediate. chemicalbook.com |
| Intramolecular SN2 | Halo-alcohol | Base | Nucleophilic substitution to form the C-O bond of the ring. nih.gov |
| Epoxide Opening | Unsaturated Alcohol | - | Intramolecular addition of an alcohol to an epoxide. nih.gov |
| Redox-Relay Heck | cis-Butene-1,4-diol | Palladium Catalyst | Generates cyclic hemiacetals which can be reduced to 3-aryl tetrahydrofurans. organic-chemistry.org |
| Cycloaddition [3+2] | Diazo compound + Aldehyde | Rhodium Catalyst | Forms highly substituted tetrahydrofuran rings. nih.gov |
| Ring Expansion | Substituted Oxetane | Dimethylsulfoxonium methylide | Expands a four-membered ring to a five-membered tetrahydrofuran ring. chemicalbook.com |
Synthesis of Substituted Oxolane Intermediates Relevant for Ether Formation
To synthesize 3-(Oxolan-3-ylmethoxy)azetidine, it is necessary to first prepare an oxolane ring substituted at the 3-position with a group suitable for elaboration into a methoxy (B1213986) linker, such as a hydroxyl or carbonyl group.
A key intermediate is 3-oxo-tetrahydrofuran (3-Oxo-THF). One synthetic route to this compound starts from 1,2,4-trihydroxybutane. google.com The cyclization of 1,2,4-trihydroxybutane is conducted in the presence of a strong acid like p-toluenesulfonic acid (PTSA) at high temperatures (160-180 °C) to yield 3-hydroxy-tetrahydrofuran (3-OH-THF). google.com The secondary alcohol of 3-OH-THF can then be oxidized to the corresponding ketone, 3-Oxo-THF, using reagents like oxoammonium salts (e.g., TEMPO derivatives). google.com
Another approach utilizes commercially available starting materials like 2-deoxy-D-ribose to produce chiral oxolane intermediates. nih.gov This sugar can be reduced with sodium borohydride (B1222165) to the corresponding alditol. Subsequent dehydration and cyclization in an acidic solution yield (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. nih.gov This intermediate possesses hydroxyl groups that can be selectively protected or activated for further transformations, such as conversion to a tosylate, which can then be used in quaternization or etherification reactions. nih.gov
Table 2: Synthesis of Key Oxolane Intermediates
| Starting Material | Intermediate Product | Reagents | Yield |
|---|---|---|---|
| 1,2,4-Trihydroxybutane | 3-Hydroxy-tetrahydrofuran | p-Toluenesulfonic acid, 160-180 °C | 91.3% google.com |
| 3-Hydroxy-tetrahydrofuran | 3-Oxo-tetrahydrofuran | TEMPO, NaOCl | Not specified google.com |
Stereocontrolled Synthesis of Oxolane Scaffolds
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for biologically active molecules. The stereocontrolled construction of substituted tetrahydrofurans is essential for accessing specific isomers. combichemistry.com
One strategy for achieving stereocontrol is to start with a chiral precursor, as exemplified by the synthesis of an oxolane derivative from 2-deoxy-D-ribose, which establishes a defined stereochemistry in the final product. nih.gov
Catalytic asymmetric methods offer an efficient way to generate enantiomerically enriched products. For instance, a one-pot sequential process involving a copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols can produce 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities (up to 97% ee). chemistryviews.org Similarly, bifunctional organocatalysts based on cinchona alkaloids have been used for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, providing excellent enantioselectivities. organic-chemistry.org
Diastereoselectivity can also be controlled by the reaction conditions and reagents. A palladium-catalyzed synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides can achieve diastereoselectivities of up to >20:1. organic-chemistry.org More recently, a triaryl-borane catalyzed cycloetherification of diketones has been reported as a strategy for the stereoselective synthesis of a wide array of cyclic ethers, including tetrahydrofurans. thieme-connect.com The reaction proceeds through an oxocarbenium ion intermediate, and the high levels of diastereoselectivity are attributed to subtle interactions between the substrate and the catalyst. thieme-connect.com
Table 3: Examples of Stereocontrolled Oxolane Synthesis
| Reaction Type | Catalyst/System | Stereocontrol | Outcome |
|---|---|---|---|
| Asymmetric Henry / Iodocyclization | Copper catalyst | Enantioselective | Up to 97% ee chemistryviews.org |
| Asymmetric Cycloetherification | Cinchona-alkaloid-thiourea organocatalyst | Enantioselective | Excellent enantioselectivities organic-chemistry.org |
| Pd-Catalyzed Cyclization | Palladium catalyst | Diastereoselective | Up to >20:1 dr organic-chemistry.org |
| Triaryl-borane Cycloetherification | Triaryl-borane catalyst | Diastereoselective | High diastereoselectivity thieme-connect.com |
Formation of the 3 Oxolan 3 Ylmethoxy Azetidine Structure: Ether Linkage Synthesis
General Strategies for Ether Formation on Heterocyclic Scaffolds
The synthesis of ethers on heterocyclic frameworks often employs classical reactions adapted to the specific reactivity and stability of the rings involved. The choice of method depends on factors such as the availability of starting materials, desired regioselectivity, and the compatibility of functional groups present in the molecules.
Williamson Ether Synthesis and Variations (e.g., Alkylation of Alcohols with Activated Substrates)
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, and its principles are readily applied to heterocyclic systems. masterorganicchemistry.comwikipedia.org This SN2 reaction involves the nucleophilic attack of an alkoxide ion on an alkyl halide or another substrate with a good leaving group. wikipedia.org
In the context of forming the ether linkage in 3-(Oxolan-3-ylmethoxy)azetidine, one of the heterocyclic components would bear a hydroxyl group, which is deprotonated to form a nucleophilic alkoxide. The other component would be functionalized with a suitable leaving group, such as a halide (Br, I) or a sulfonate ester (e.g., tosylate, mesylate).
The general mechanism proceeds as follows:
Deprotonation: The heterocyclic alcohol is treated with a strong base (e.g., sodium hydride, potassium carbonate) to generate the corresponding alkoxide. khanacademy.orgresearchgate.net
Nucleophilic Attack: The newly formed alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the other heterocyclic component and displacing the leaving group. youtube.com
For this reaction to be efficient, the electrophilic partner should ideally be a primary or secondary substrate to favor the SN2 pathway and minimize competing elimination reactions. masterorganicchemistry.com The choice of solvent is also critical, with polar aprotic solvents like DMF or THF often being employed to dissolve the reactants and facilitate the reaction. researchgate.net
Variations of the Williamson ether synthesis can involve the use of alternative activating groups on the electrophile or different bases and reaction conditions to optimize the yield and purity of the desired ether.
Brønsted Acid Catalyzed Alkylation Reactions of Alcohols with Heterocyclic Alcohols (e.g., Oxetane/Azetidine-ols)
An alternative to the base-mediated Williamson ether synthesis is the acid-catalyzed alkylation of alcohols. In this approach, a Brønsted acid is used to protonate a hydroxyl group on one of the heterocyclic rings, converting it into a good leaving group (water). The other heterocyclic alcohol can then act as a nucleophile, attacking the activated carbon and forming the ether linkage.
This method is particularly relevant for reactions involving strained ring systems like oxetanes and azetidines, where ring-opening reactions can be promoted by acid catalysis. For instance, the protonation of a 3-hydroxyazetidine could facilitate its reaction with an oxolane-based alcohol. durham.ac.uk However, careful control of reaction conditions is necessary to avoid undesired side reactions, such as rearrangements or polymerization, especially with strained heterocycles. durham.ac.uknih.gov
Specific Approaches for Connecting Oxolane to the Azetidine (B1206935) C-3 Position
The synthesis of this compound can be envisioned through several specific retrosynthetic disconnections, each offering a unique set of advantages and challenges.
Functionalization of 3-Hydroxyazetidines with Oxolane-Derived Electrophiles
A common and direct approach involves the use of a commercially available or synthetically prepared 3-hydroxyazetidine as the nucleophilic precursor. This key intermediate can be deprotonated to form the corresponding alkoxide, which is then reacted with an electrophilic derivative of oxolane.
A plausible synthetic route would be:
Protection of the azetidine nitrogen (e.g., with a Boc group) to prevent its interference in the subsequent reaction.
Reaction of the protected 3-hydroxyazetidine with a strong base to form the alkoxide.
Alkylation of the alkoxide with an oxolane derivative bearing a leaving group at the 3-position of the methoxy (B1213986) side chain, such as (3-bromomethyl)oxolane or (3-tosyloxymethyl)oxolane.
Deprotection of the azetidine nitrogen to yield the final product.
The success of this approach relies on the availability and stability of the required oxolane electrophile.
Introduction of the Oxolane-Methoxy Moiety via Pre-functionalized Building Blocks
An alternative strategy involves the use of a building block that already contains the oxolane-methoxy fragment. This pre-functionalized component can then be incorporated into the azetidine ring through various synthetic transformations. For example, a molecule containing the (oxolan-3-ylmethoxy) group and a suitable functional group for cyclization could be used to construct the azetidine ring in a later step. This approach can be advantageous if the direct etherification proves to be low-yielding or if stereochemical control is a primary concern.
Multi-step Organic Reactions for Hybrid Scaffold Construction
The assembly of the this compound scaffold can also be achieved through a multi-step sequence of reactions. syrris.jprsc.org This approach offers flexibility and allows for the introduction of various functional groups and structural modifications. A potential multi-step synthesis could involve:
The synthesis of a suitable precursor molecule containing either the azetidine or the oxolane ring.
A series of functional group interconversions to append the necessary reactive handles for the subsequent coupling reaction.
The key ether-forming step, which could be a Williamson ether synthesis or another suitable coupling method.
Final deprotection and purification steps to obtain the desired product.
Chemical Reactivity and Transformational Chemistry of 3 Oxolan 3 Ylmethoxy Azetidine and Analogues
Strain-Driven Reactivity of Azetidine (B1206935) Ether Systems
Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of their chemical reactivity, positioning them between the highly reactive and less stable aziridines (27.7 kcal/mol) and the more stable and less reactive pyrrolidines (5.4 kcal/mol). rsc.orgresearchgate.net This intermediate level of strain allows for facile handling while also enabling unique reactivity that can be triggered under specific conditions. rsc.orgresearchwithrutgers.com The presence of an ether linkage, such as the oxolan-3-ylmethoxy group, can influence the electronic properties and steric environment of the azetidine ring, but the fundamental strain-driven reactivity remains a key characteristic. rsc.org The strain in the azetidine ring can lead to undesired stability issues and decomposition pathways not observed in larger ring systems. nih.gov
The reactivity of azetidine systems is often harnessed in "build and release" strategies, where the strained ring is first constructed and then strategically opened to introduce new functionalities. beilstein-journals.org This approach leverages the stored strain energy to facilitate transformations that might otherwise require harsh conditions. beilstein-journals.org The presence of the nitrogen atom within the four-membered ring provides a site for activation and further functionalization, contributing to the diverse reactivity of these systems. rsc.orgnih.gov
Ring-Opening Reactions of the Azetidine Moiety
The strain within the azetidine ring makes it susceptible to ring-opening reactions, a process that can be initiated by various reagents and conditions. These reactions are of significant synthetic utility, providing access to a range of linear amine derivatives.
Nucleophilic Ring Opening
The azetidine ring can be opened by a variety of nucleophiles, a reaction that is often facilitated by activation of the azetidine nitrogen. nih.govorganic-chemistry.org Activation, typically through protonation or conversion to an azetidinium salt, enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. nih.gov This process can be highly regioselective and stereoselective, yielding functionalized linear amines. nih.gov
Common nucleophiles used for the ring-opening of azetidines include:
Halides: Tetrabutylammonium halides have been successfully used to open 2-arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium (B1175870) salts. researchgate.net
Thiols: Chiral phosphoric acids can catalyze the enantioselective desymmetrization of azetidines using thiols as nucleophiles. rsc.org
Amines: The reaction of β-lactams (2-azetidinones) with amines leads to the formation of β-amino amides through nucleophilic attack at the carbonyl carbon. bhu.ac.in
Oxygen Nucleophiles: Ring-opening of azetidines has been achieved with oxygen nucleophiles. beilstein-journals.org
Carbon Nucleophiles: Regioselective opening with carbon nucleophiles has also been reported. rsc.org
The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. nih.gov Density Functional Theory (DFT) calculations have been employed to better understand the parameters governing this regioselectivity. nih.gov
Mechanistic Studies of Ring Cleavage Processes
The cleavage of the azetidine ring typically proceeds through an SN2-type mechanism, especially in the case of nucleophilic ring-opening of activated azetidinium ions. nih.gov Protonation or alkylation of the azetidine nitrogen is a key initial step, which significantly lowers the energy barrier for the subsequent nucleophilic attack on one of the ring carbons. rsc.orgnih.gov
Mechanistic studies have revealed several key aspects of azetidine ring cleavage:
Activation: The azetidine ring is often activated towards opening by acylation or protonation of the nitrogen atom. rsc.org For instance, an N-Boc group has been implicated in the intramolecular ring-opening of an azetidine. nih.gov
Catalysis: Chiral phosphoric acids have been shown to act as effective catalysts in the enantioselective ring-opening of azetidines with thiols. Mechanistic proposals suggest that the catalyst can switch its activation from the oxygen to the nitrogen of the azetidine ring. rsc.org
Intermediate Formation: In some cases, the ring-opening process can involve the formation of carbocation intermediates, particularly in acid-mediated reactions. The stability of this carbocation can influence the reaction outcome. acs.org
Intramolecular vs. Intermolecular Processes: Both intermolecular and intramolecular ring-opening reactions are well-documented. Intramolecular reactions, where a pendant nucleophilic group attacks the azetidine ring, can lead to the formation of larger heterocyclic systems. nih.gov
Ring-Expansion Reactions of the Azetidine Moiety
The inherent strain of the azetidine ring also makes it a suitable precursor for ring-expansion reactions, providing access to larger, often more complex, heterocyclic structures. nih.gov These transformations typically involve the cleavage of a C-N or C-C bond within the azetidine ring, followed by the incorporation of one or more atoms to form a larger ring.
Several strategies have been developed for the ring expansion of azetidines:
[3+1] Ring Expansion: The reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines can lead to a formal [3+1] ring expansion to produce highly substituted methylene azetidines. nih.gov While this example starts from an aziridine (B145994), it demonstrates the principle of expanding a strained ring.
Acid-Mediated Ring Expansion: 2,2-disubstituted azetidine carbamates can undergo a novel ring expansion to form 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction is promoted by acid, which facilitates the opening of the azetidine ring to form a carbocation intermediate that is then trapped by the oxygen of the carbamate (B1207046) group. acs.org
Photochemical Rearrangement: Azetidine ketones can undergo photochemical rearrangement to yield pyrroles. bhu.ac.in This process involves an intramolecular hydrogen shift to generate a 1,3-biradical intermediate, which then undergoes ring closure and subsequent elimination. bhu.ac.in
Functional Group Transformations and Derivatizations on the Azetidine and Oxolane Rings
Beyond reactions that involve the cleavage of the heterocyclic rings, both the azetidine and oxolane moieties in 3-(oxolan-3-ylmethoxy)azetidine can undergo various functional group transformations and derivatizations.
Modifications at the Azetidine Nitrogen Atom
The nitrogen atom of the azetidine ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the compound's physical, chemical, and biological properties. rsc.orgnih.gov
Common modifications at the azetidine nitrogen include:
N-Alkylation: The azetidine nitrogen can be readily alkylated using various alkylating agents. researchgate.net
N-Arylation: Copper-catalyzed N-arylation is a common method for introducing aryl groups onto the azetidine nitrogen. organic-chemistry.org
N-Acylation: Acylation of the azetidine nitrogen with acyl chlorides or anhydrides is a straightforward transformation. rsc.org
N-Sulfonylation: The nitrogen can be functionalized with sulfonyl groups, which can serve as protecting groups or influence the molecule's biological activity. organic-chemistry.org
Reductive Amination: The secondary amine of the azetidine ring can participate in reductive amination reactions to introduce a variety of substituents. nih.gov
These modifications are crucial for building molecular diversity and for fine-tuning the properties of azetidine-containing compounds for various applications.
Computational and Theoretical Investigations
Quantum Chemical Studies on Azetidine (B1206935) and Oxolane Derivatives
Quantum chemical calculations offer a powerful lens through which to examine the fundamental electronic and structural properties of the constituent rings of "3-(Oxolan-3-ylmethoxy)azetidine."
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For "this compound," a detailed analysis involves understanding the electron distribution, molecular orbitals, and electrostatic potential. The nitrogen and oxygen atoms, being more electronegative than carbon and hydrogen, create localized regions of partial negative charge, influencing the molecule's polarity and its interactions with other molecules. The lone pairs of electrons on the nitrogen and oxygen atoms are key to its nucleophilic and hydrogen-bonding capabilities.
Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt and their relative energies. ijpsr.com Both the azetidine and oxolane rings are non-planar, puckered structures. The conformational landscape of "this compound" is determined by the puckering of both rings and the rotation around the C-O-C ether linkage and the C-C bond connecting the two rings. Computational methods, such as Density Functional Theory (DFT), are employed to identify the most stable conformers and the energy barriers between them. For instance, studies on substituted piperidines, a six-membered heterocycle, have shown that electrostatic interactions between substituents and the heteroatom significantly influence conformational preferences. nih.gov Similar principles apply to the four- and five-membered rings in the target molecule. The interplay of steric hindrance and intramolecular interactions, such as weak hydrogen bonds, will dictate the preferred spatial arrangement of the oxolanylmethoxy substituent relative to the azetidine ring. The identification of the global minimum energy conformer is essential for understanding its biological activity, as this is often the conformation that interacts with biological targets. ijpsr.com
Table 1: Calculated Properties of Azetidine and Oxolane Derivatives
| Property | Azetidine | Oxolane | Notes |
| Ring Puckering | The azetidine ring exhibits a puckered conformation to relieve ring strain. The degree of puckering is influenced by substituents. | The oxolane ring adopts an envelope or twist conformation, with the oxygen atom influencing the puckering. | The puckering of both rings in "this compound" will be coupled. |
| Dipole Moment | The presence of the nitrogen atom leads to a significant dipole moment. | The oxygen atom imparts a notable dipole moment to the oxolane ring. | The overall dipole moment of the combined molecule will be a vector sum of the individual ring moments and the ether linkage. |
| HOMO/LUMO | The HOMO is often localized on the nitrogen atom, indicating its nucleophilic character. The LUMO is typically distributed over the C-N bonds. | The HOMO is often associated with the oxygen lone pairs, while the LUMO is located on the C-O antibonding orbitals. | The relative energies of the HOMO and LUMO are critical for predicting reactivity. |
This table presents generalized computational findings for the parent heterocycles. Specific values for "this compound" would require dedicated calculations.
The azetidine ring possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This inherent strain is a primary driver of its reactivity, particularly in ring-opening reactions. researchgate.net The introduction of the oxolanylmethoxy substituent at the 3-position of the azetidine ring influences this strain and, consequently, its chemical behavior.
Computational studies on substituted aziridines, another class of strained heterocycles, have demonstrated that the nature of substituents can profoundly affect reactivity. researchgate.net For "this compound," the ether linkage introduces flexibility and potential for intramolecular interactions. The oxygen atom of the oxolane ring and the ether oxygen can act as hydrogen bond acceptors, potentially influencing the conformation and reactivity of the azetidine ring.
The reactivity of the oxolane ring is also affected by its substituent. While oxolane (tetrahydrofuran) is less strained than azetidine, the presence of the azetidin-3-ylmethoxy group can influence its reactivity, for example, in reactions involving the ether oxygen or adjacent carbon atoms. Computational studies on substituted carbonyl oxides have shown that electron-withdrawing or electron-donating substituents can significantly alter reaction energy barriers. rsc.org Similarly, the electronic nature of the azetidine moiety will impact the reactivity of the oxolane portion.
Table 2: Influence of Substituents on Heterocycle Reactivity
| Heterocycle | Substituent Effect | Computational Finding |
| Azetidine | Electron-withdrawing groups on the nitrogen atom | Can increase the ring strain and enhance reactivity towards nucleophiles. |
| Azetidine | Bulky substituents | Can sterically hinder attack at certain positions, influencing regioselectivity. |
| Oxolane | Substituents adjacent to the ether oxygen | Can influence the basicity of the oxygen and its participation in hydrogen bonding. |
| Oxolane | The overall electronic character of the substituent | Can affect the stability of intermediates in reactions involving the oxolane ring. |
This table is a summary of general principles derived from computational studies on substituted heterocycles.
Mechanistic Insights into Reaction Pathways
Computational chemistry provides a powerful platform for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states that are often difficult to observe experimentally.
The synthesis of "this compound" likely involves key steps such as the formation of the azetidine ring and the creation of the ether linkage. Computational modeling can map out the potential energy surface for these reactions, identifying the lowest energy pathways.
For the formation of the azetidine ring, a common route is the intramolecular cyclization of a suitable precursor. acs.org Transition state analysis using methods like DFT can determine the activation energy for this ring-closing step. For instance, in the synthesis of 2-arylazetidines, computational studies have explained the observed regioselectivity by analyzing the transition states for the formation of the four-membered ring versus a possible five-membered ring byproduct. acs.org Such analyses reveal the delicate balance of ring strain and orbital overlap that governs the reaction outcome. acs.org
The formation of the ether linkage, potentially through a Williamson-type synthesis, involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com Computational studies can model the SN2 transition state, providing insights into the reaction kinetics and the influence of the solvent and substituents. masterorganicchemistry.com Similarly, the cleavage of the azetidine or oxolane rings under certain conditions can be investigated by locating the transition states for ring-opening reactions, which is crucial for understanding the compound's stability and potential degradation pathways. Theoretical studies on cyclic ether formation have been instrumental in refining the rate coefficients for these reactions. researchgate.net
Many chemical reactions can potentially yield multiple products (isomers). Predicting which isomer will be the major product is a key challenge in organic synthesis. Computational chemistry has become an increasingly reliable tool for predicting both regioselectivity (which position on a molecule reacts) and stereoselectivity (the 3D arrangement of the product). rsc.orgox.ac.uk
In the synthesis of "this compound," regioselectivity is critical. For example, during the formation of the azetidine ring from an unsymmetrical precursor, the nucleophilic attack could, in principle, occur at two different positions. Computational modeling of the transition states for both possible pathways can predict the favored product by comparing their activation energies. frontiersin.orgresearchgate.net
Stereoselectivity is also a crucial aspect, as "this compound" contains a chiral center at the 3-position of the oxolane ring and potentially at the 3-position of the azetidine ring depending on the substitution. Computational methods can be used to model the interaction of reactants with chiral catalysts or to determine the relative energies of diastereomeric transition states, thereby predicting the stereochemical outcome of a reaction. acs.orgacs.org For instance, in Michael additions catalyzed by bifunctional organocatalysts, DFT calculations have been used to elucidate the origin of enantioselectivity by analyzing the hydrogen-bonding network in the transition state. nih.govrsc.org
Computational Design and Optimization of Synthetic Routes
Beyond analyzing existing reactions, computational chemistry is increasingly used to design and optimize new synthetic routes. mit.edunih.gov By screening virtual libraries of reactants and catalysts, and by predicting reaction outcomes, computational approaches can significantly accelerate the discovery of efficient and selective synthetic methods.
For a molecule like "this compound," computational tools can be employed to:
Identify promising starting materials: By evaluating the feasibility of different synthetic disconnections and the reactivity of potential precursors.
Screen catalysts: For reactions such as the aza-Michael addition to form the azetidine ring or the ether synthesis, computational screening can identify catalysts that are likely to be efficient and selective. auburn.edu
Optimize reaction conditions: By studying the effect of solvent, temperature, and other parameters on the reaction energy profile, computational models can suggest optimal conditions to maximize the yield of the desired product and minimize byproducts.
Recent advances in machine learning, combined with quantum chemical calculations, are further enhancing the predictive power of computational chemistry in synthesis design. rsc.org These in silico approaches hold great promise for the development of novel and efficient routes to complex molecules like "this compound."
Molecular Dynamics Simulations (e.g., for reaction mechanisms or conformational analysis)
No data is available in the scientific literature regarding molecular dynamics simulations of this compound. Therefore, no data tables or detailed research findings can be presented for this section.
Applications in Advanced Organic Synthesis and Materials Science
Azetidines as Chiral Building Blocks and Auxiliaries in Organic Synthesis
Azetidines are a significant class of saturated four-membered aza-heterocycles that serve as important raw materials, intermediates, chiral auxiliaries, and catalysts in organic synthesis. magtech.com.cn The development of methods for constructing azetidine (B1206935) structural motifs is crucial, as they are key active structural units in amino acids, alkaloids, and various biologically active compounds. magtech.com.cn The synthesis of chiral azetidin-3-ones, for instance, can be achieved from chiral N-propargylsulfonamides, which are accessible with excellent enantiomeric excess. nih.gov These chiral ketones are versatile precursors for a range of functionalized azetidines.
The enantioselective synthesis of chiral N-substituted 3,3-dinitroazetidines has been accomplished through aza-Michael reactions, highlighting the utility of azetidines in constructing stereochemically defined molecules. acs.org Furthermore, methods for the synthesis of various 1,3-disubstituted azetidines have been developed, for example, through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org The compound "3-(Oxolan-3-ylmethoxy)azetidine," with its inherent chirality at the 3-positions of both the azetidine and oxolane rings, is a prime example of a chiral building block that can be employed in the asymmetric synthesis of more complex molecules. researchgate.net The stereochemistry of such building blocks can be rigorously confirmed through techniques like the preparation of Mosher amides or esters and subsequent NMR analysis. nih.gov
The table below summarizes various synthetic approaches to chiral azetidine derivatives, underscoring their importance as versatile building blocks.
| Azetidine Derivative Type | Synthetic Approach | Key Features | Reference |
| Chiral Azetidin-3-ones | Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides | Bypasses toxic diazo intermediates, high enantiomeric excess (>98% e.e.) | nih.gov |
| Chiral 3-substituted Azetidines | Reduction of β-lactams | Readily available starting materials, retention of stereochemistry | acs.org |
| 1,3-disubstituted Azetidines | Alkylation of primary amines with bis-triflates of 2-substituted-1,3-propanediols | One-pot synthesis | organic-chemistry.org |
| N-Aryl-2-cyanoazetidines | From β-amino alcohols via N-arylation, N-cyanomethylation, and cyclization | Predictable substitution pattern and diastereoselectivity | organic-chemistry.org |
Construction of Complex Polycyclic and Spirocyclic Scaffolds
The strained nature of the azetidine ring makes it a valuable component in the synthesis of intricate molecular architectures, including polycyclic and spirocyclic systems. rsc.org The introduction of an azetidine structure into molecules has been shown to be an effective strategy for designing polycyclic energetic compounds, as it can increase the density of the system. rsc.org
Spirocyclic structures are of particular interest in drug discovery due to their inherent three-dimensionality. Titanium-mediated synthesis from oxime ethers represents a method to obtain spirocyclic NH-azetidines. nih.gov Another approach involves the 1,3-dipolar cycloaddition reaction between azetidine-derived dipolarophiles and various imines to yield azetidine-containing spirocycles. northeastern.edu The synthesis of spirocyclic oxetane-fused benzimidazoles has also been reported, showcasing the utility of small, strained rings in building complex heterocyclic systems. mdpi.com
Patents have described the synthesis of azetidine derivatives that are useful as building blocks for combinatorial libraries, which can include fused polycyclic aromatic ring systems. google.com The bifunctional nature of "this compound" makes it a promising candidate for the construction of such complex scaffolds. The azetidine nitrogen can act as a nucleophile or be functionalized to participate in cyclization reactions, while the oxolane ether linkage provides a flexible tether that can be incorporated into a larger ring system.
The following table outlines selected methods for the construction of complex scaffolds incorporating azetidine rings.
| Scaffold Type | Synthetic Method | Reactants/Precursors | Reference |
| Polycyclic Energetic Compounds | Combination of azetidine with azobis-1,2,4-triazole or bi-1,2,4-triazole | Azetidine structures and triazole derivatives | rsc.org |
| Spirocyclic NH-Azetidines | Ti(IV)-mediated Kulinkovich-type reaction | Oxime ethers and Grignard reagents or terminal olefins | nih.gov |
| Azetidine-containing Spirocycles | Silver-catalyzed 1,3-dipolar cycloaddition | Methyl 2-(azetidin-3-ylidene)acetate and imines | northeastern.edu |
| Spirocyclic Oxetane-fused Benzimidazoles | Oxidative cyclization of o-cycloalkylaminoacetanilides | Spirocyclic oxetane-containing acetanilides | mdpi.com |
Role in the Design of Constrained Molecular Architectures
The incorporation of azetidine rings into molecules is a well-established strategy for introducing conformational constraints. This is particularly valuable in the design of peptidomimetics and other bioactive molecules where a specific three-dimensional structure is required for activity. The four-membered ring of azetidine significantly restricts the available conformational space compared to more flexible acyclic linkers or larger rings.
Studies on peptides containing L-azetidine-2-carboxylic acid (Aze), a proline analogue, have shown that while they are somewhat more flexible than proline-containing peptides, they still impose significant conformational constraints. nih.gov The presence of the azetidine ring can lead to a destabilization of ordered polypeptide conformations like the collagen triple helix, demonstrating its profound impact on molecular architecture. nih.gov The ring-opening of photochemically generated azetidinols, which proceeds through strained intermediates, further illustrates the influence of the azetidine ring on reactivity and structure. beilstein-journals.org
In "this compound," both the azetidine and the oxolane rings contribute to a constrained molecular architecture. The azetidine ring provides rigidity, while the oxolane ring, although more flexible than the azetidine, still limits the rotational freedom of the methoxy (B1213986) linker. This combination of a rigid and a semi-rigid ring system can be exploited to create molecules with well-defined spatial arrangements of functional groups, which is a key principle in modern drug design.
Azetidine and Oxolane Motifs in Polymerization Research
Both azetidine and oxolane (tetrahydrofuran) moieties are important in polymer chemistry. The ring-opening polymerization (ROP) of these heterocycles provides routes to functional polymers. While the cationic ROP of unsubstituted azetidine typically leads to hyperbranched polymers, the anionic ring-opening polymerization (AROP) of N-sulfonylated azetidines can produce linear poly(trimethylenimine) (LPTMI) with controlled molecular weights and low dispersities. nsf.govnih.govnsf.gov This is a significant advancement as it provides a direct route to linear polyimines, which are sought after for applications such as antimicrobial coatings, CO2 capture, and gene transfection. nsf.govrsc.org
The polymerization chemistry of strained cyclic imines, like azetidines, is quite different from that of cyclic ethers like oxolanes. nsf.gov The AROP of N-sulfonyl azetidines often requires high temperatures, a factor that can be used to design block copolymers in a closed system by combining them with monomers that polymerize at lower temperatures. nsf.govnih.gov For instance, a block copolymer was synthesized by first polymerizing an N-sulfonylated aziridine (B145994) at a moderate temperature, followed by the copolymerization of N-sulfonylated azetidines at a higher temperature. nsf.govnih.gov
The oxolane motif, being a cyclic ether, can also undergo cationic ring-opening polymerization. The presence of both an azetidine and an oxolane ring in "this compound" suggests its potential as a bifunctional monomer. Depending on the reaction conditions and the nature of the protecting group on the azetidine nitrogen, it might be possible to selectively polymerize one ring while leaving the other intact for subsequent modification. This could lead to the development of novel polymer architectures with unique properties derived from the combination of polyamine and polyether backbones. The study of oxidative polymerization of N-substituted anilines has shown that N-aryl derivatives lead to low molecular weight products, which could be relevant for designing conductive polymers. nih.gov
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for Azetidine-Oxolane Hybrids
The synthesis of azetidine-containing molecules has historically been challenging compared to other nitrogen-containing heterocycles. researchgate.net However, recent years have seen significant progress in creating new and more efficient synthetic methods. rsc.orgrsc.org A key area of future development lies in creating sustainable synthetic pathways for azetidine-oxolane hybrids. This involves exploring greener solvents, reducing the number of reaction steps, and utilizing catalytic processes.
One promising approach is the use of lanthanide triflates, such as La(OTf)₃, to catalyze the intramolecular aminolysis of epoxy amines, which can be a regioselective route to azetidines. frontiersin.orgdntb.gov.ua This method has shown high yields even with sensitive functional groups. frontiersin.orgdntb.gov.ua Further research could adapt this to create azetidine-oxolane structures by designing substrates where the oxolane ring is already incorporated.
Another avenue is the expansion of multicomponent reactions, which allow for the construction of complex molecules like azetidine-oxolane hybrids in a single step from simple starting materials. researchgate.net Additionally, photochemical methods are being explored for the synthesis of alkyl azetidines, which could be adapted for creating more complex structures. enamine.netacs.org The development of these novel strategies will be crucial for the large-scale and environmentally friendly production of these compounds.
Exploration of New Reactivity Modes for Azetidine (B1206935) Ethers
The reactivity of azetidines is largely governed by their significant ring strain, making them more reactive than their five- and six-membered counterparts, yet stable enough for practical handling. researchgate.netrsc.orgrsc.org Future research will likely focus on leveraging this strain in novel ways for azetidine ethers like "3-(Oxolan-3-ylmethoxy)azetidine".
Recent advances have highlighted several key areas of azetidine reactivity, including:
[2+2] Cycloaddition Reactions: New methods for forming the azetidine ring through cycloadditions are continually being developed. rsc.orgacs.org
Metalated Azetidines: The use of organometallic intermediates of azetidines opens up a wide range of functionalization possibilities. rsc.org
C(sp³)–H Functionalization: Directing reactions to specific C-H bonds on the azetidine ring is a powerful tool for creating new derivatives. rsc.org
Ring-Opening Reactions: The controlled opening of the azetidine ring with carbon nucleophiles can lead to the synthesis of valuable larger amine structures. rsc.org
For azetidine ethers, a key area of exploration will be the interplay between the azetidine and oxolane rings. For instance, the ether linkage could influence the regioselectivity of ring-opening reactions or direct C-H functionalization. Research into the synthesis of azetidine amino acid derivatives through methods like the aza-Michael addition highlights pathways to functionalized 3-substituted azetidines that could be analogous to the ether linkage in "this compound". mdpi.comresearchgate.net
Advanced Stereochemical Control in Complex Azetidine-Oxolane Structures
Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) is critical in many applications, particularly in medicinal chemistry. For complex molecules like azetidine-oxolane hybrids, which can have multiple chiral centers, this is a significant challenge.
Future research will focus on developing highly stereoselective synthetic methods. This includes:
Chiral Catalysts: The use of chiral metal complexes or organocatalysts to guide the formation of one stereoisomer over another. For example, gold-catalyzed intermolecular oxidation of alkynes has been used for the flexible and stereoselective synthesis of chiral azetidin-3-ones, which are versatile precursors to other functionalized azetidines. nih.gov
Biocatalysis: Engineered enzymes are emerging as powerful tools for stereoselective synthesis. A notable example is the use of an evolved cytochrome P450 enzyme to catalyze the enantioselective ring expansion of aziridines to azetidines. acs.org
Substrate Control: Designing starting materials with existing stereocenters that can direct the stereochemical outcome of subsequent reactions.
The development of methods for the diastereoselective synthesis of substituted azetidines, for instance through 1,3-dipolar cycloaddition reactions, will also be crucial for building complex, multi-ring systems with defined stereochemistry. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Approaches
Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers several advantages for the synthesis of azetidines and their derivatives. rsc.org These benefits include improved reaction control, enhanced safety when dealing with unstable intermediates, and the potential for easier scale-up. acs.orguniba.it
The generation and functionalization of lithiated azetidine intermediates, which are highly reactive, have been successfully demonstrated using flow technology at higher temperatures than would be feasible in traditional batch processing. acs.orguniba.it This approach has also been combined with the use of more environmentally friendly solvents. uniba.it Photochemical reactions to produce alkyl azetidines have also been successfully implemented in both batch and flow setups. enamine.netacs.org
Future work will likely involve integrating these flow chemistry platforms with automated synthesis systems. rsc.org Such systems can rapidly screen different reaction conditions, optimize yields, and even discover new reactions. rsc.org This high-throughput approach will be invaluable for exploring the vast chemical space of azetidine-oxolane hybrids and for the efficient production of libraries of related compounds for various screening purposes. The combination of flow chemistry with techniques like C-H functionalization and electrochemical synthesis is also a promising area for future exploration. rsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
